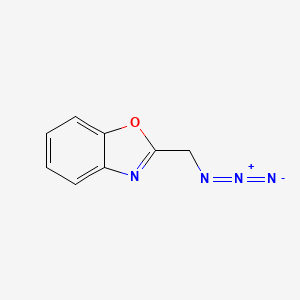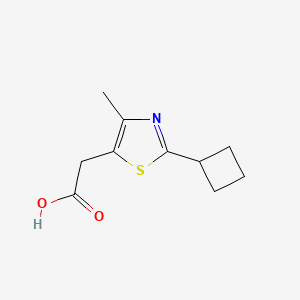
3-(Chloromethyl)-1,2,5-oxadiazole
Vue d'ensemble
Description
3-(Chloromethyl)-1,2,5-oxadiazole is an organic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, with a chloromethyl group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of chloromethyl ketones with hydrazine derivatives, followed by cyclization in the presence of an oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-1,2,5-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxadiazole N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild bases (e.g., triethylamine).
Oxidation: Hydrogen peroxide, peracids, and solvents like acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran.
Major Products
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Oxadiazole N-oxides.
Reduction: Amine derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-1,2,5-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-1,2,5-oxadiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-1,2,5-oxadiazole: Similar structure but with a bromomethyl group instead of chloromethyl.
3-(Hydroxymethyl)-1,2,5-oxadiazole: Contains a hydroxymethyl group, offering different reactivity and applications.
3-(Methyl)-1,2,5-oxadiazole: Lacks the halogen substituent, resulting in different chemical properties.
Uniqueness
3-(Chloromethyl)-1,2,5-oxadiazole is unique due to the presence of the chloromethyl group, which imparts specific reactivity, particularly in substitution reactions
Propriétés
IUPAC Name |
3-(chloromethyl)-1,2,5-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O/c4-1-3-2-5-7-6-3/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGBZPXRHQXBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NON=C1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid](/img/structure/B3378779.png)


![1-Methyl-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B3378803.png)



![Methyl 2-({5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)-3-hydroxypropanoate](/img/structure/B3378840.png)






